Cas no 2757928-86-0 (4-(Difluoromethyl)pyrrolidin-3-one)

4-(Difluoromethyl)pyrrolidin-3-one 化学的及び物理的性質
名前と識別子
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- EN300-28317858
- 4-(difluoromethyl)pyrrolidin-3-one
- 2757928-86-0
- 4-(Difluoromethyl)pyrrolidin-3-one
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- インチ: 1S/C5H7F2NO/c6-5(7)3-1-8-2-4(3)9/h3,5,8H,1-2H2
- InChIKey: HIQWUEKRJITOKS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(CNC1)=O)F
計算された属性
- せいみつぶんしりょう: 135.04957017g/mol
- どういたいしつりょう: 135.04957017g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 29.1Ų
4-(Difluoromethyl)pyrrolidin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28317858-5.0g |
4-(difluoromethyl)pyrrolidin-3-one |
2757928-86-0 | 95.0% | 5.0g |
$6937.0 | 2025-03-19 | |
Enamine | EN300-28317858-10.0g |
4-(difluoromethyl)pyrrolidin-3-one |
2757928-86-0 | 95.0% | 10.0g |
$10285.0 | 2025-03-19 | |
Enamine | EN300-28317858-1.0g |
4-(difluoromethyl)pyrrolidin-3-one |
2757928-86-0 | 95.0% | 1.0g |
$2391.0 | 2025-03-19 | |
Enamine | EN300-28317858-0.25g |
4-(difluoromethyl)pyrrolidin-3-one |
2757928-86-0 | 95.0% | 0.25g |
$2200.0 | 2025-03-19 | |
Enamine | EN300-28317858-2.5g |
4-(difluoromethyl)pyrrolidin-3-one |
2757928-86-0 | 95.0% | 2.5g |
$4687.0 | 2025-03-19 | |
Enamine | EN300-28317858-0.05g |
4-(difluoromethyl)pyrrolidin-3-one |
2757928-86-0 | 95.0% | 0.05g |
$2009.0 | 2025-03-19 | |
Enamine | EN300-28317858-10g |
4-(difluoromethyl)pyrrolidin-3-one |
2757928-86-0 | 10g |
$10285.0 | 2023-09-07 | ||
Enamine | EN300-28317858-0.5g |
4-(difluoromethyl)pyrrolidin-3-one |
2757928-86-0 | 95.0% | 0.5g |
$2296.0 | 2025-03-19 | |
Enamine | EN300-28317858-0.1g |
4-(difluoromethyl)pyrrolidin-3-one |
2757928-86-0 | 95.0% | 0.1g |
$2104.0 | 2025-03-19 | |
Enamine | EN300-28317858-5g |
4-(difluoromethyl)pyrrolidin-3-one |
2757928-86-0 | 5g |
$6937.0 | 2023-09-07 |
4-(Difluoromethyl)pyrrolidin-3-one 関連文献
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
4-(Difluoromethyl)pyrrolidin-3-oneに関する追加情報
4-(Difluoromethyl)pyrrolidin-3-one: A Comprehensive Overview
The compound 4-(Difluoromethyl)pyrrolidin-3-one, identified by the CAS registry number 2757928-86-0, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyrrolidinones, which are five-membered lactams. The presence of a difluoromethyl group at the 4-position introduces unique electronic and steric properties, making it a versatile building block for various chemical transformations.
Recent studies have highlighted the importance of 4-(Difluoromethyl)pyrrolidin-3-one in medicinal chemistry. Its ability to act as a bioisostere for other functional groups has been extensively explored. For instance, researchers have utilized this compound as a scaffold for designing novel kinase inhibitors, which hold promise in the treatment of various cancers. The fluorine atoms in the difluoromethyl group contribute to enhanced lipophilicity and metabolic stability, making it an attractive candidate for drug development.
In terms of synthesis, 4-(Difluoromethyl)pyrrolidin-3-one can be prepared through several routes. One common method involves the cyclization of amino acids or related compounds under specific conditions. For example, the reaction of (R)- or (S)-glycidyl esters with amino alcohols has been reported to yield this compound with high enantioselectivity. Another approach involves the use of transition metal catalysts to facilitate coupling reactions, enabling the construction of complex molecular architectures.
The application of 4-(Difluoromethyl)pyrrolidin-3-one extends beyond medicinal chemistry. It has been employed as a chiral auxiliary in asymmetric synthesis, aiding in the construction of enantiomerically pure compounds. Additionally, its role as a ligand in organocatalysis has been explored, demonstrating its potential in catalytic asymmetric processes.
From an analytical standpoint, the characterization of 4-(Difluoromethyl)pyrrolidin-3-one has been achieved through various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods have provided insights into its molecular structure and conformational preferences. For instance, X-ray crystallography has revealed that the compound adopts a rigid conformation due to intramolecular hydrogen bonding between the amide nitrogen and the carbonyl oxygen.
In terms of stability and reactivity, 4-(Difluoromethyl)pyrrolidin-3-one exhibits moderate thermal stability under standard conditions. However, it is susceptible to nucleophilic attack at the carbonyl carbon, making it reactive towards nucleophiles such as amines and alcohols. This reactivity has been exploited in various condensation reactions to form more complex molecules.
The environmental impact and safety profile of CAS No 2757928-86-0 have also been investigated. Studies indicate that it is not inherently hazardous under normal handling conditions; however, appropriate precautions should be taken to minimize exposure during synthesis and use.
In conclusion, 4-(Difluoromethyl)pyrrolidin-3-one, with its unique structural features and versatile reactivity, continues to be a valuable molecule in organic synthesis and drug discovery. Its applications span across multiple disciplines, underscoring its importance in contemporary chemical research.
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